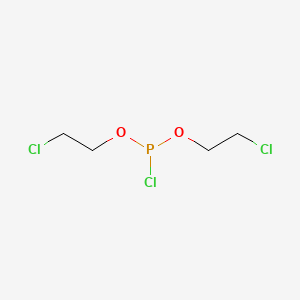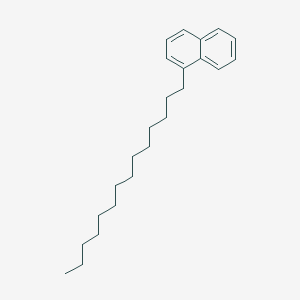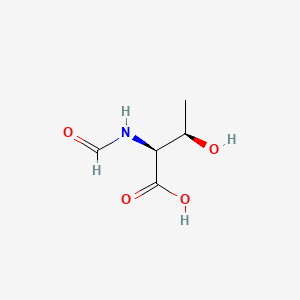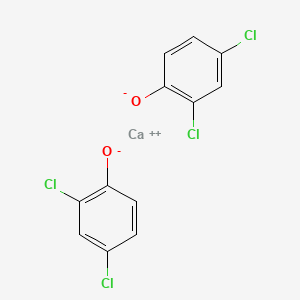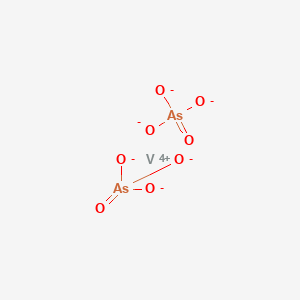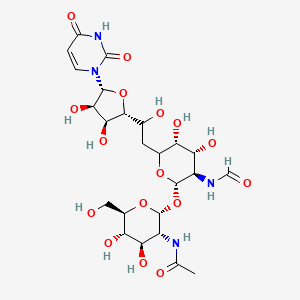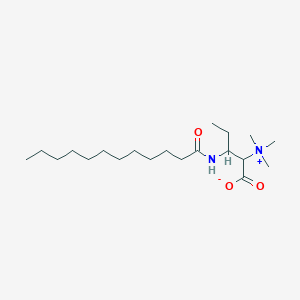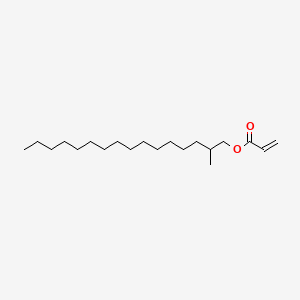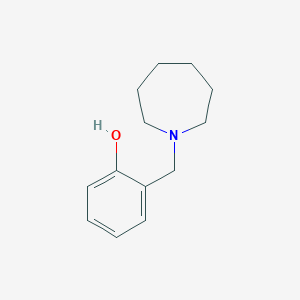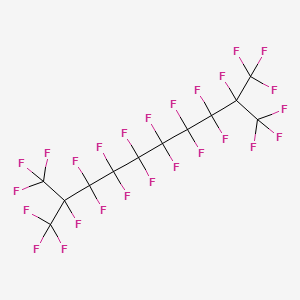
Perfluoro-2,9-dimethyldecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perfluoro-2,9-dimethyldecane is a perfluorinated compound, meaning all hydrogen atoms in its structure are replaced by fluorine atoms. This gives the compound unique properties such as high thermal and chemical stability, making it resistant to degradation. Perfluorinated compounds are widely used in various industrial applications due to their non-stick, water-repellent, and low-friction characteristics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Perfluoro-2,9-dimethyldecane can be synthesized through the reaction of perfluoroadipic acid difluoroanhydride with hexafluoropropylene in a solvent at elevated temperatures . This method involves the use of highly reactive fluorinated intermediates and requires careful control of reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of perfluorinated compounds often involves the electrochemical fluorination process, where organic compounds are subjected to electrolysis in the presence of hydrogen fluoride. This method allows for the large-scale production of perfluorinated compounds with high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Perfluoro-2,9-dimethyldecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although its high stability makes it resistant to many oxidizing agents.
Reduction: Reduction reactions are less common due to the strong carbon-fluorine bonds.
Substitution: Nucleophilic substitution reactions can occur, particularly with fluoride ions, leading to the formation of different perfluorinated products
Common Reagents and Conditions
Common reagents used in reactions with this compound include fluoride ions, strong oxidizing agents, and reducing agents. Reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, defluorination reactions can produce fluorinated dienes and cyclobutenes .
Applications De Recherche Scientifique
Perfluoro-2,9-dimethyldecane has several scientific research applications, including:
Mécanisme D'action
The mechanism by which perfluoro-2,9-dimethyldecane exerts its effects is primarily related to its strong carbon-fluorine bonds, which confer high stability and resistance to degradation. This stability allows the compound to persist in the environment and potentially bioaccumulate in living organisms. The molecular targets and pathways involved in its action are still under investigation, with studies focusing on its interactions with biological molecules and potential toxicological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
- Perfluoro-2,2-dimethyl-1,3-dioxole
- Perfluoro(propyl vinyl ether)
Uniqueness
Perfluoro-2,9-dimethyldecane is unique due to its specific molecular structure, which provides distinct physical and chemical properties compared to other perfluorinated compounds. Its high thermal and chemical stability, combined with its resistance to degradation, makes it particularly valuable in applications requiring durable and inert materials .
Propriétés
Numéro CAS |
103188-55-2 |
|---|---|
Formule moléculaire |
C12F26 |
Poids moléculaire |
638.09 g/mol |
Nom IUPAC |
1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-icosafluoro-2,9-bis(trifluoromethyl)decane |
InChI |
InChI=1S/C12F26/c13-1(9(27,28)29,10(30,31)32)3(15,16)5(19,20)7(23,24)8(25,26)6(21,22)4(17,18)2(14,11(33,34)35)12(36,37)38 |
Clé InChI |
QXTVEUMPQVYRDN-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B12649433.png)
